Lipophilicity-Driven Selectivity Differentiation: 4-Methylpiperidine vs. Morpholine Analog
The 4-methylpiperidine substituent imparts significantly higher lipophilicity (clogP ≈ 3.28) compared to the 3-morpholinyl analog (clogP ≈ 0.85), a >2.4 log-unit difference that translates into altered membrane permeability and target-selectivity profiles in IRAK4 inhibitor series [1]. In the Merck IRAK inhibitor patent US9567320, pyridazinone-amides bearing lipophilic 3-substituents (including 4-methylpiperidine) show single-digit nanomolar IRAK4 IC50 values, whereas more polar morpholine-containing analogs exhibit substantially weaker enzyme inhibition due to suboptimal occupancy of the hydrophobic back pocket [1].
| Evidence Dimension | Computed lipophilicity (clogP) and inferred target potency |
|---|---|
| Target Compound Data | clogP ≈ 3.28 (MCULE platform calculation); inferred IRAK4 IC50 in low-nM range based on closest patent exemplified compounds [1] |
| Comparator Or Baseline | 3-morpholinyl analog (4-({[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzamide): clogP ≈ 0.85 (estimated from fragment contributions); IRAK4 IC50 >100 nM typical for polar 3-substituents in the series [1] |
| Quantified Difference | ΔclogP ≈ +2.43; estimated >100-fold difference in IRAK4 inhibitory potency |
| Conditions | clogP calculated via MCULE property prediction engine; potency trends inferred from SAR tables in US9567320B2 patent examples [1] |
Why This Matters
The >2 log-unit lipophilicity gap means the two compounds will partition differently in cellular assays and exhibit distinct kinase selectivity fingerprints, making the 4-methylpiperidine compound the preferred choice for cellular IRAK4 target-engagement studies requiring sufficient membrane permeability.
- [1] US9567320B2 – Pyridazinone-amides derivatives as IRAK inhibitors. Merck Patent GmbH. Example compounds SAR data. Filed Nov. 23, 2016, granted Feb. 14, 2017. View Source
